CL075

Description

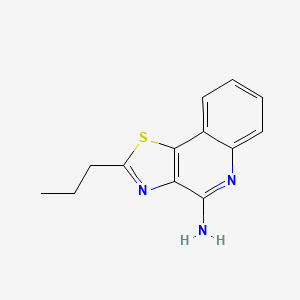

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-propyl-[1,3]thiazolo[4,5-c]quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c1-2-5-10-16-11-12(17-10)8-6-3-4-7-9(8)15-13(11)14/h3-4,6-7H,2,5H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYMGJSUKCDVJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(S1)C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436686 | |

| Record name | 2-propylthiazolo[4,5-c]quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256922-53-9 | |

| Record name | 2-propylthiazolo[4,5-c]quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Propylthiazolo 4,5 C Quinolin 4 Amine

General Synthetic Pathways for Thiazolo[4,5-c]quinolines

The construction of the thiazolo[4,5-c]quinoline ring system is a central challenge that has been addressed through several synthetic strategies. These pathways typically involve the initial formation of a substituted quinoline (B57606) ring, followed by the annulation of the thiazole (B1198619) ring.

Multi-step Synthetic Approaches to the Thiazolo[4,5-c]quinoline Backbone

The synthesis of the thiazolo[4,5-c]quinoline backbone is often achieved through multi-step reaction sequences that build the heterocyclic system piece by piece. A common strategy begins with an appropriately substituted quinoline precursor.

One established route involves the use of 3-amino-4-mercapto-quinoline as a key starting material. The cyclization of this precursor with formic acid under reflux conditions yields the parent thiazolo[4,5-c]quinoline scaffold. prepchem.com This method provides a direct approach to the core tricyclic system.

A more versatile, albeit longer, synthetic route allows for greater substitution diversity on the quinoline portion of the molecule. An example is an eight-step synthesis developed for a C7-substituted analogue, which can be adapted for 2-Propylthiazolo[4,5-c]quinolin-4-amine. mdpi.com This pathway can be summarized as follows:

Nitration: Starting from a substituted aniline to form a nitroquinoline derivative.

Reduction: Conversion of the nitro group to an amino group.

Thionation and Acylation: Introduction of the C2-propyl group via reaction with butanoyl chloride (or valeryl chloride for a butyl group) followed by thionation using a reagent like phosphorus pentasulfide to form the thiazole ring. mdpi.com

N-Oxide Formation: Oxidation of the quinoline nitrogen to form a quinoline-5N-oxide intermediate. This step is crucial as it activates the ring system for subsequent reactions. mdpi.com

Cycloaddition: Installation of the 4-amino group, often as a protected surrogate like a benzamide, through a 1,3-dipolar cycloaddition reaction. mdpi.com

Final Modifications and Deprotection: Any further modifications to the quinoline ring can be performed, followed by deprotection to yield the final 4-amino product.

This multi-step approach offers the flexibility to introduce various functional groups onto the quinoline backbone before the final thiazole ring formation and amination steps.

Microwave-Assisted Cyclization Techniques in 2-Propylthiazolo[4,5-c]quinolin-4-amine Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and promoting the formation of complex heterocyclic systems. nih.govderpharmachemica.com While direct literature on the microwave-assisted synthesis of 2-Propylthiazolo[4,5-c]quinolin-4-amine is limited, the application of this technology to analogous structures like thiazolo[5,4-f]quinazolines and isoxazolo[5,4-b]quinolines demonstrates its high potential in this context. nih.gov

Precursors and Reagents Utilized in the Synthesis of 2-Propylthiazolo[4,5-c]quinolin-4-amine

The synthesis of 2-Propylthiazolo[4,5-c]quinolin-4-amine and its derivatives relies on a range of specific precursors and reagents to construct the complex heterocyclic scaffold and install the desired functional groups. The choice of reagents is dictated by the specific synthetic route being employed.

For classical approaches, key precursors include 3-amino-4-mercapto-quinoline. prepchem.com In more complex, multi-step syntheses, the pathway often starts with simpler, substituted anilines or quinolines that are functionalized step-by-step. A critical step for introducing the C2-propyl group involves the use of an acylating agent followed by a thionating agent.

The table below details some of the key precursors and reagents used in the synthesis of the thiazolo[4,5-c]quinoline core and its derivatives.

| Reagent/Precursor | Function | Reference |

| 3-Amino-4-mercapto-quinoline | Precursor for the thiazolo[4,5-c]quinoline backbone | prepchem.com |

| Butanoyl chloride | Source of the C2-propyl group | mdpi.com |

| Phosphorus pentasulfide (P₄S₁₀) | Thionating agent for thiazole ring formation | mdpi.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | Oxidizing agent for N-oxide formation | mdpi.com |

| Benzoyl isocyanate | Reagent for 1,3-dipolar cycloaddition to install the C4-amino surrogate | mdpi.com |

| Sodium dithionite | Reducing agent (e.g., for nitro group reduction) | mdpi.com |

| Palladium catalysts (e.g., Pd₂(dba)₃) | Catalyst for cross-coupling reactions to functionalize the quinoline ring | mdpi.com |

| Formic acid | Reagent for cyclization to form the thiazole ring | prepchem.com |

Design and Synthesis of Analogues of 2-Propylthiazolo[4,5-c]quinolin-4-amine

The thiazolo[4,5-c]quinoline scaffold serves as a versatile template for the design and synthesis of new chemical entities. researchgate.net Structural modifications are strategically employed to explore structure-activity relationships (SAR) and optimize the properties of the parent compound. nih.gov

Strategies for Structural Modification of the Thiazolo[4,5-c]quinoline Scaffold

Modifying the core thiazolo[4,5-c]quinoline structure is a primary strategy for generating novel analogues. These modifications can involve altering the substitution pattern on the existing rings or even changing the arrangement of the heterocyclic rings themselves.

Key strategies include:

Functionalization of the Quinoline Ring: The benzene portion of the quinoline system is a common site for modification. Introducing substituents such as halogens, alkyls, or esters can significantly alter the electronic and steric properties of the molecule. mdpi.com A notable example is the use of palladium-catalyzed carbonylation to install ester groups at the C7 position, a method that overcomes limitations of other synthetic routes. mdpi.com

Scaffold Isomerism: The synthesis of regioisomers, such as thiazolo[5,4-f]quinazolines or thiazolo[4,5-g]quinazolines, represents a more profound structural modification. mdpi.comnih.gov These alternative ring fusion patterns can lead to distinct biological activity profiles.

Introduction of Diverse Moieties: A common approach in medicinal chemistry is to append other chemical moieties to the core scaffold. For the thiazoloquinoline framework, this has included incorporating pyridine and thiophene groups to develop new derivatives. nih.govresearchgate.net

Introduction of Substituents at Key Positions (e.g., C2, C4, C8)

The targeted introduction of substituents at specific positions of the 2-Propylthiazolo[4,5-c]quinolin-4-amine scaffold allows for fine-tuning of its chemical properties. The C2, C4, and C8 positions are particularly important for derivatization.

C2 Position: The substituent at the C2 position is part of the thiazole ring. The synthesis of 2-Propylthiazolo[4,5-c]quinolin-4-amine itself demonstrates how this position is functionalized. By varying the acyl chloride used in the synthesis (e.g., using acetyl chloride, benzoyl chloride, etc., instead of butanoyl chloride), a wide variety of alkyl and aryl substituents can be introduced at the C2 position. mdpi.com

C4 Position: The 4-amino group is a defining feature of the target compound. While this amine is often a key pharmacophoric element, it can also be a point of modification. For example, it can be acylated to form amides or used as a handle to attach larger substituents. The synthesis itself involves the installation of this group via a cycloaddition reaction using an isocyanate, which highlights a sophisticated method for its introduction. mdpi.com

C8 Position (and other quinoline positions): The C8 position, along with other sites on the quinoline ring (C6, C7), provides an opportunity for derivatization to modulate lipophilicity and electronic properties. nih.gov Modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed on a halogenated thiazolo[4,5-c]quinoline precursor (e.g., 8-bromo-2-propylthiazolo[4,5-c]quinolin-4-amine) to introduce a diverse range of aryl, heteroaryl, or alkyl groups at this position. The successful C7-acylation reported for an analogue suggests that similar strategies would be effective for modifying the C8 position. mdpi.com

The table below summarizes some approaches for introducing substituents at these key positions.

| Position | Modification Strategy | Example Reagents/Reaction Type | Reference |

| C2 | Variation of the acyl chloride in the thiazole ring formation step | Acetyl chloride, benzoyl chloride, etc. | mdpi.com |

| C4 | Acylation of the amino group | Acyl chlorides, anhydrides | mdpi.com |

| C8 | Palladium-catalyzed cross-coupling on a halo-substituted precursor | Arylboronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination) | mdpi.comresearchgate.net |

Hybridization with Other Heterocyclic Systems for Enhanced Bioactivity

Molecular hybridization is a prominent strategy in medicinal chemistry that involves the combination of two or more distinct pharmacophoric units to create a single hybrid molecule with potentially enhanced biological activity, improved selectivity, or a better safety profile. The thiazolo[4,5-c]quinoline scaffold, the core of 2-propylthiazolo[4,5-c]quinolin-4-amine, serves as a versatile foundation for such hybridization, owing to its inherent biological properties. By strategically fusing or linking this core with other heterocyclic systems, researchers have developed novel compounds with a broad spectrum of pharmacological activities.

The rationale behind this approach is that the resulting hybrid compound may act on multiple biological targets or may exhibit a synergistic effect, surpassing the activity of the individual parent molecules. Commonly explored heterocyclic partners for hybridization with quinoline and thiazole-based structures include pyrazole, pyridine, quinazoline, and pyrimidine.

Hybridization with Pyrazole and Pyrazoline:

The combination of thiazole and pyrazoline scaffolds has been a fruitful area of research, leading to hybrid compounds with significant antitumor and antimicrobial properties. ekb.eg While direct hybridization with 2-propylthiazolo[4,5-c]quinolin-4-amine is not extensively documented, studies on related quinoline-thiazole conjugates demonstrate the potential of this strategy. For instance, quinoline-bearing pyrazolinyl thiazole compounds have been synthesized and have shown excellent antimicrobial activities. researchgate.net Another study focused on quinoline-pyrazoline-based naphthalenyl thiazole conjugates, which also exhibited notable cytotoxic action against human cancer cell lines. researchgate.net The fusion of these rings can lead to potent inhibitors of specific enzymes, such as EGFR (Epidermal Growth Factor Receptor), which is crucial in cancer progression. ekb.eg

Hybridization with Pyridine:

The pyridine ring is another key heterocycle used in molecular hybridization. Thiazolo[5,4-b]pyridine derivatives, structural isomers of the thiazolo[4,5-c]quinoline system, have been extensively studied and show a wide range of biological effects, including anticancer, antiviral, and anti-inflammatory activities. researchgate.netmdpi.com The synthesis of novel 2-pyridyl substituted thiazolo[5,4-b]pyridine analogues has been explored to target kinases, which are pivotal in many disease processes. researchgate.net This suggests that creating hybrid structures by incorporating a pyridine moiety into the thiazolo[4,5-c]quinoline framework could yield compounds with novel or enhanced therapeutic properties.

Hybridization with Quinazoline and Pyrimidine:

Quinazoline and pyrimidine are important heterocyclic systems frequently found in biologically active compounds. The hybridization of a quinazoline core with a thiazole moiety has been investigated for its potential as antiproliferative and anti-angiogenic agents. nih.gov Researchers have designed and synthesized novel thiazole-fused quinazolinones, such as thiazolo[4,5-g]quinazolin-8-ones and thiazolo[5,4-g]quinazolin-8-ones, and evaluated their cytotoxicity. nih.gov Several of these new linear thiazoloquinazoline molecules demonstrated the ability to inhibit the growth of various human cancer cell lines. nih.gov

Furthermore, the synthesis of pyrazole, triazole, and thiazolidine derivatives fused with a pyrimido[4,5-b]quinoline core has yielded compounds with potent antitumor activity. researchgate.netnih.gov This highlights the versatility of the quinoline system in creating complex, multi-ring structures with significant therapeutic potential.

The table below summarizes the biological activities observed in various hybrid systems incorporating thiazole and quinoline scaffolds.

| Hybrid Heterocyclic System | Core Scaffold | Observed Biological Activity | Reference Example |

|---|---|---|---|

| Thiazole-Pyrazoline | Quinoline | Antimicrobial, Cytotoxic (Anticancer) | Quinoline bearing Pyrazolinyl Thiazole conjugates |

| Thiazole-Quinazoline | Quinazoline | Antiproliferative, Anti-angiogenic, Cytotoxic (Anticancer) | Thiazolo[5,4-g]quinazolinones |

| Thiazole-Pyridine | Pyridine | Anticancer, Antiviral, Anti-inflammatory | 2-pyridyl substituted thiazolo[5,4-b]pyridines |

| Thiazolidine-Pyrimidine-Triazole | Pyrimido[4,5-b]quinoline | Antitumor | Thiazolotriazolopyrimido[4,5-b]quinolinone derivatives |

| Thiazole-Tetrazole-Pyrazoline | Tetrazolo[1,5-a]quinoline | Antimicrobial | 2-pyrazolin-1-ylthiazoles bearing a tetrazoloquinoline moiety |

Pharmacological Profile and Molecular Mechanisms of Action of 2 Propylthiazolo 4,5 C Quinolin 4 Amine

Toll-like Receptor (TLR) Agonism of 2-Propylthiazolo[4,5-c]quinolin-4-amine

2-Propylthiazolo[4,5-c]quinolin-4-amine belongs to the 2-alkylthiazolo[4,5-c]quinolin-4-amine chemotype, a class of compounds recognized as potent agonists for Toll-like Receptor 8 (TLR8). researchgate.netrsc.org These agonists are known for their capacity to activate robust immune responses, particularly by inducing the production of T helper 1 (Th1)-polarizing cytokines. researchgate.netrsc.orgnih.gov The activation of TLRs, which are pattern recognition receptors integral to the innate immune system, leads to the production of inflammatory cytokines and the upregulation of molecules crucial for initiating an adaptive immune response. nih.gov

Selective Toll-like Receptor 8 (TLR8) Agonistic Activity of 2-Propylthiazolo[4,5-c]quinolin-4-amine

2-Propylthiazolo[4,5-c]quinolin-4-amine, also referred to as CL075 in some studies, demonstrates potent agonistic activity at human Toll-like Receptor 8 (TLR8). researchgate.netnih.gov Research has shown that alkylthiazoloquinolines with methyl, ethyl, and propyl groups at the C2 position exhibit comparable and significant potencies as TLR8 agonists. researchgate.netrsc.orgnih.gov Specifically, in human TLR8-specific reporter gene assays, the C2-propyl analogue (8c/CL075) showed an EC₅₀ value of 1.32 μM. nih.gov While it is a potent TLR8 agonist, it also displays some activity at TLR7, with an EC₅₀ of 5.48 μM in a corresponding assay, indicating a degree of mixed TLR8/TLR7 agonism, though with a clear preference for TLR8. nih.gov TLR8 agonists are particularly effective at inducing proinflammatory cytokines and chemokines like TNF-α and IL-12. researchgate.net

Dual TLR7/TLR8 Agonistic Activities of 2-Propylthiazolo[4,5-c]quinolin-4-amine Analogues

Structure-activity relationship (SAR) studies on the thiazolo[4,5-c]quinoline scaffold reveal that small modifications, particularly at the C2 position, can modulate the specificity between TLR8 and TLR7. nih.gov While 2-propylthiazolo[4,5-c]quinolin-4-amine is primarily a TLR8 agonist, extending the alkyl chain at the C2 position can enhance TLR7 activity. nih.gov

For instance, the C2-butyl analogue is unique in this series for possessing substantial TLR7-agonistic activity alongside its TLR8 agonism. researchgate.netrsc.orgnih.gov This suggests that minor structural variations can shift the compound's profile from being predominantly a TLR8 agonist to a more balanced dual TLR7/TLR8 agonist. nih.gov Conversely, introducing branched alkyl groups at the C2 position leads to a reduction in TLR8 potency. researchgate.netnih.gov The induction of both TLR7 and TLR8 is considered important for generating a T helper-1 biased adaptive immune response. nih.gov

Comparison of TLR Agonistic Profile with Imidazoquinoline Counterparts (e.g., Imiquimod (B1671794), Resiquimod)

The TLR agonist profile of 2-propylthiazolo[4,5-c]quinolin-4-amine and its analogues can be contrasted with the well-characterized imidazoquinoline compounds, Imiquimod and Resiquimod (B1680535). nih.gov

Imiquimod (R-837) is a small synthetic molecule that primarily activates TLR7, leading to the production of IFN-α. psu.edunih.gov It is considered a selective TLR7 agonist. psu.edu

Resiquimod (R-848) , a structural analogue of Imiquimod, is a potent dual agonist for both TLR7 and TLR8. nih.govpsu.edunih.gov It effectively activates NF-κB through both receptors and stimulates a broad immune response. psu.eduresearchgate.net

2-Propylthiazolo[4,5-c]quinolin-4-amine demonstrates a profile with strong TLR8 preference, distinguishing it from the TLR7-selective Imiquimod and the more balanced dual-active Resiquimod. nih.govpsu.edunih.gov The TLR8-focused activity of compounds like 2-propylthiazolo[4,5-c]quinolin-4-amine leads to a cytokine profile dominated by TNF-α and IL-12, whereas TLR7-dominant compounds are more effective at inducing IFN-α. researchgate.net

| Compound | Chemical Class | Primary TLR Target(s) | Key Cytokine Induction Profile |

|---|---|---|---|

| 2-Propylthiazolo[4,5-c]quinolin-4-amine | Thiazoloquinoline | TLR8 > TLR7 | TNF-α, IL-12 researchgate.net |

| Imiquimod (R-837) | Imidazoquinoline | TLR7 nih.gov | IFN-α psu.edunih.gov |

| Resiquimod (R-848) | Imidazoquinoline | TLR7 and TLR8 nih.gov | IFN-α, TNF-α, IL-12 psu.edu |

Intracellular Signaling Pathways Activated by 2-Propylthiazolo[4,5-c]quinolin-4-amine

The activation of Toll-like receptors 7 and 8 by agonists initiates a cascade of intracellular signaling events that culminate in the production of cytokines and other immune mediators. This signaling is crucial for the compound's immunomodulatory effects.

Induction of NF-κB Signaling by 2-Propylthiazolo[4,5-c]quinolin-4-amine

A key downstream consequence of TLR7 and TLR8 engagement is the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. psu.edu Synthetic agonists that target these receptors, including those from the imidazoquinoline and related families, have been shown to activate NF-κB. psu.edu Upon activation of the receptor, a signaling cascade is initiated that leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB transcription factors to translocate to the nucleus and induce the expression of genes encoding for proinflammatory cytokines. nih.gov This mechanism is a hallmark of TLR7 and TLR8 activation. psu.edu

Receptor Binding and Ligand Recognition Studies of 2-Propylthiazolo[4,5-c]quinolin-4-amine

2-Propylthiazolo[4,5-c]quinolin-4-amine, also identified by the code this compound, is a synthetic small molecule that functions as a selective agonist for Toll-like receptor 8 (TLR8) and, to a lesser extent, Toll-like receptor 7 (TLR7). nih.govnih.gov These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns and triggering immune responses. invivogen.com The interaction of 2-Propylthiazolo[4,5-c]quinolin-4-amine with these receptors has been the subject of significant research, providing insights into its immunostimulatory properties.

Research has established that 2-Propylthiazolo[4,5-c]quinolin-4-amine exhibits a clear preference for human TLR8 over TLR7. This selectivity is quantified by its half-maximal effective concentration (EC50), which is the concentration of the compound that produces 50% of the maximal response. In human TLR-specific reporter gene assays, 2-Propylthiazolo[4,5-c]quinolin-4-amine demonstrated an EC50 of 1.32 μM for TLR8, while its EC50 for TLR7 was 5.48 μM, indicating a more potent activation of TLR8. nih.gov

| Receptor | EC50 (μM) |

|---|---|

| Human TLR8 | 1.32 |

| Human TLR7 | 5.48 |

The molecular basis for the recognition of 2-Propylthiazolo[4,5-c]quinolin-4-amine by TLR8 has been elucidated through crystallographic studies. These studies reveal that TLR8 exists as a dimer, and upon binding of an agonist like this compound, the dimer undergoes a conformational reorganization that is essential for initiating intracellular signaling. spring8.or.jpnih.gov The ligand binds at the interface between the two TLR8 molecules in the dimer. spring8.or.jp This binding event brings the C-termini of the TLR8 molecules into closer proximity, which is believed to be the mechanism for activating downstream signaling pathways. spring8.or.jp The binding of this compound to TLR8 is analogous to that of other synthetic imidazoquinoline compounds, such as R848 and CL097. spring8.or.jpnih.gov

The activation of TLR8 by 2-Propylthiazolo[4,5-c]quinolin-4-amine triggers a MyD88-dependent signaling pathway. This leads to the activation of transcription factors such as NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons. medchemexpress.com Specifically, stimulation with this compound has been shown to induce the production of TNF-α and IL-12 in human peripheral blood mononuclear cells (PBMCs). tocris.comrndsystems.com This cytokine profile is characteristic of a T helper 1 (Th1)-polarizing immune response, which is important for cell-mediated immunity. nih.govrsc.org

Structure Activity Relationships Sar of 2 Propylthiazolo 4,5 C Quinolin 4 Amine Derivatives

Impact of Alkyl Chain Length at the C2 Position on TLR Agonism

The length and branching of the alkyl substituent at the C2 position of the thiazolo[4,5-c]quinoline scaffold are critical determinants of TLR7 and TLR8 agonistic activity. Systematic investigations have demonstrated a clear dependence of potency on the nature of this alkyl chain. nih.govresearchgate.net

Studies on a homologous series of 2-alkylthiazolo[4,5-c]quinolin-4-amines showed that compounds with methyl, ethyl, and propyl groups at the C2 position exhibit comparable potencies in both human TLR7 (hTLR7) and hTLR8 (hTLR8) reporter gene assays. nih.govresearchgate.net The agonistic activity reaches its peak with a butyl group at this position. nih.govresearchgate.net However, a further increase in the chain length to a pentyl group results in a sharp decrease in activity, and higher homologues are found to be inactive. researchgate.netrsc.orgnih.gov

The C2-butyl analogue is notable not only for its maximal TLR8 agonism but also for possessing substantial TLR7 activity, suggesting that subtle variations at the C2 position can modulate the specificity between TLR8 and TLR7. nih.govresearchgate.netresearchgate.net For instance, the reference compound, 2-propylthiazolo[4,5-c]quinolin-4-amine (also known as CL075), shows EC50 values of 1.32 µM for TLR8 and 5.48 µM for TLR7. nih.govresearchgate.net

Branching of the alkyl chain at the C2 position is generally not well-tolerated. The introduction of an isopropyl group, for example, leads to an approximately tenfold reduction in TLR8-agonistic potency, while its effect on TLR7 activity is more modest. nih.govresearchgate.net Further exploration of branched C2-alkyl groups has indicated a poor tolerance for terminal steric bulk. nih.govresearchgate.netrsc.org Nevertheless, some C2-branched analogues have been observed to be considerably more TLR8-selective compared to their straight-chain counterparts. nih.gov

| Compound | C2-Substituent (R) | hTLR8 EC50 (µM) | hTLR7 EC50 (µM) |

|---|---|---|---|

| 8a | Methyl | ~1.5 | ~6.0 |

| 8b | Ethyl | ~1.4 | ~5.5 |

| 8c (this compound) | n-Propyl | 1.32 | 5.48 |

| 8d | n-Butyl | ~0.8 | ~2.0 |

| 8e | n-Pentyl | >10 | >10 |

| 8i | Isopropyl | >10 | ~10 |

Effects of Substitutions on the C4-Amine Group

The primary amine at the C4 position is a crucial functional group for the biological activity of this class of compounds. Research indicates that modifications to this group are generally detrimental to agonistic potency. Direct alkylation of the C4-amine is not tolerated and leads to a loss of activity. nih.govresearchgate.netrsc.org

In contrast, N-acylation of the C4-amine group is tolerated to a limited extent. Analogues with short N-acyl groups (excluding acetyl) were found to retain TLR8 agonistic activity. nih.govresearchgate.netrsc.org However, these N-acyl derivatives were also noted to be substantially less water-soluble. researchgate.netrsc.orgnih.gov This suggests that while the primary amine is preferred, certain acylated forms can still interact with the receptor, albeit with potentially altered physicochemical properties.

Influence of Modifications at the C8 Position on Agonistic Activity

The C8 position on the quinoline (B57606) ring system appears to be highly sensitive to substitution. SAR studies have consistently shown that virtually all modifications attempted at the C8 position result in the abrogation of agonistic activity. nih.govresearchgate.netrsc.orgnih.gov This finding suggests that the C8 position is either involved in a critical interaction with the receptor or that any substitution at this site introduces steric hindrance that prevents proper binding.

Structure-Activity Relationships in Fused Heterocyclic Rings

Alterations to the core heterocyclic structure, either by varying the atoms within the five-membered thiazole (B1198619) ring or by changing the fusion pattern of the quinoline system, have significant consequences for TLR agonist activity.

Variations in the Thiazole Moiety

The atoms within the five-membered heterocyclic ring play a key role in defining the activity profile. A significant finding came from comparing the thiazolo[4,5-c]quinoline scaffold with its oxazolo[4,5-c]quinoline (B15046130) counterpart, where the sulfur atom of the thiazole ring is replaced by an oxygen atom. The 2-butyloxazolo[4,5-c]quinolin-4-amine was found to be a more potent dual TLR7/8 agonist compared to the corresponding thiazolo derivative. acs.orgnih.gov This suggests that the electronic properties of the heterocyclic core are a major determinant of activity. acs.org

Further complexity arises when the C2-substituent is also modified. For example, the N-propylthiazolo[4,5-c]quinoline-2,4-diamine exhibited comparable TLR7 activity but a tenfold reduction in TLR8 potency. acs.orgnih.gov Strikingly, its oxazolo equivalent, N-propyloxazolo[4,5-c]quinoline-2,4-diamine, was completely inactive at both TLR7 and TLR8. acs.orgnih.gov These dramatic differences highlight the intricate interplay between the heteroatoms in the five-membered ring and the substituents at other positions.

Modifications of the Quinoline Ring System

The arrangement of the fused rings is also critical for activity. The standard scaffold, thiazolo[4,5-c]quinoline, has a specific linear fusion. When this is changed to a regioisomeric arrangement, such as in thiazolo[5,4-c]quinoline, a complete loss of activity is observed. acs.orgnih.gov The 2-butylthiazolo[5,4-c]quinolin-4-amine derivative was found to be completely inactive in both TLR7 and TLR8 agonism assays. nih.gov Its oxazolo[5,4-c]quinoline analogue showed only negligible TLR8 activity. acs.orgnih.gov This stark difference between the [4,5-c] and [5,4-c] fused systems underscores the precise geometric and electronic requirements for effective ligand-receptor interaction.

Quantitative Structure-Activity Relationship (QSAR) Analyses for 2-Propylthiazolo[4,5-c]quinolin-4-amine and Related Scaffolds

QSAR studies have been employed to better understand the determinants of activity at TLR7 and TLR8 across diverse heterocyclic scaffolds, including the thiazolo[4,5-c]quinolines. acs.org These analyses aim to correlate the physicochemical properties of the molecules with their biological activities.

A key finding from these studies is the critical role of the electronic properties of the heterocyclic core in determining TLR7/8 agonism. acs.org The dramatic differences in activity observed between closely related congeners, such as the thiazolo and oxazolo derivatives, prompted a systematic exploration of analogues with varied electronic characteristics. nih.gov The complete inactivity of the thiazolo[5,4-c]quinoline derivative, compared to the potent activity of the thiazolo[4,5-c]quinoline scaffold, further reinforces the importance of the electronic and structural arrangement of the core. acs.orgnih.gov These QSAR investigations provide a framework for the rational design of new agonists with improved potency and selectivity by focusing on the modulation of electron densities within the heterocyclic system. acs.org

Biological and Immunological Activities Elicited by 2 Propylthiazolo 4,5 C Quinolin 4 Amine

Cytokine and Chemokine Induction by 2-Propylthiazolo[4,5-c]quinolin-4-amine

As a powerful immunostimulant, 2-Propylthiazolo[4,5-c]quinolin-4-amine triggers a cascade of signaling events upon engagement with TLR8, primarily expressed in the endosomes of myeloid cells. This interaction culminates in the production and secretion of a wide array of cytokines and chemokines, which are critical for orchestrating both innate and adaptive immune responses.

Production of Type I Interferons (IFN-α/β)

The induction of type I interferons (IFNs), particularly IFN-α and IFN-β, is a hallmark of the antiviral immune response. Research has demonstrated that stimulation of human primary monocyte-derived macrophages (MDMs) with 2-Propylthiazolo[4,5-c]quinolin-4-amine leads to a significant increase in the expression of IFN-β mRNA. nih.gov This induction is a critical component of the innate immune system's ability to combat viral pathogens. Plasmacytoid dendritic cells (pDCs) are recognized as the primary producers of IFN-α in response to viral infections. nih.gov While direct quantitative data for IFN-α secretion by pDCs specifically in response to 2-Propylthiazolo[4,5-c]quinolin-4-amine is an area of ongoing investigation, its agonistic activity on TLRs associated with antiviral responses suggests a potential role in IFN-α production.

Induction of Proinflammatory Cytokines (e.g., TNF-α, IL-12, IL-6, MCP-1, IL-1Ra)

A key feature of the immunological activity of 2-Propylthiazolo[4,5-c]quinolin-4-amine is its capacity to induce a strong proinflammatory cytokine response. Studies involving human primary monocyte-derived macrophages have shown that stimulation with this compound results in a notable increase in Tumor Necrosis Factor (TNF) mRNA expression. nih.gov

Furthermore, the induction of Interleukin-12 (IL-12) is a particularly significant effect of 2-Propylthiazolo[4,5-c]quinolin-4-amine. IL-12 is crucial for driving the differentiation of T helper 1 (Th1) cells, which are essential for cell-mediated immunity against intracellular pathogens and for antitumor responses. In human primary monocyte-derived macrophages, the compound has been shown to significantly induce the expression of IL-12A mRNA. nih.gov When used to mature monocyte-derived dendritic cells, 2-Propylthiazolo[4,5-c]quinolin-4-amine potently stimulates the production of the bioactive form of IL-12, IL-12p70. nih.gov

The table below summarizes the observed induction of key proinflammatory cytokines by 2-Propylthiazolo[4,5-c]quinolin-4-amine in different immune cell types.

| Cytokine | Cell Type | Observation | Reference |

| IFN-β | Monocyte-Derived Macrophages | Significant increase in mRNA expression | nih.gov |

| TNF | Monocyte-Derived Macrophages | Increase in mRNA expression | nih.gov |

| IL-12A | Monocyte-Derived Macrophages | Significant increase in mRNA expression | nih.gov |

| IL-12p70 | Monocyte-Derived Dendritic Cells | Significant increase in production | nih.gov |

Activation of Immune Cell Subsets by 2-Propylthiazolo[4,5-c]quinolin-4-amine

The immunostimulatory effects of 2-Propylthiazolo[4,5-c]quinolin-4-amine extend to the direct activation and modulation of various key immune cell populations, including monocytes, macrophages, and dendritic cells.

Effects on Monocytes and Macrophages

Monocytes and macrophages are critical players in the innate immune system, serving as phagocytes and antigen-presenting cells. The activation of these cells by 2-Propylthiazolo[4,5-c]quinolin-4-amine is a direct consequence of its TLR8 agonist activity. Studies have shown that this compound can stimulate inflammatory monocytes to differentiate into potent, migratory dendritic cells. nih.gov Furthermore, research on human primary monocyte-derived macrophages (MDMs) has revealed that stimulation with 2-Propylthiazolo[4,5-c]quinolin-4-amine leads to the upregulation of key cytokine genes, including those for IFN-β, IL-12A, and TNF. nih.gov This indicates a direct activating effect on these myeloid cells, polarizing them towards a pro-inflammatory and antiviral state.

Modulation of Dendritic Cell (DC) Function and Maturation

Dendritic cells are the most potent antigen-presenting cells and are pivotal in initiating adaptive immune responses. 2-Propylthiazolo[4,5-c]quinolin-4-amine has been shown to be a powerful agent for inducing the maturation of human monocyte-derived dendritic cells. nih.gov This maturation process is characterized by the upregulation of surface molecules crucial for T cell activation. Specifically, treatment with 2-Propylthiazolo[4,5-c]quinolin-4-amine leads to an increased expression of the co-stimulatory molecule CD86 and the major histocompatibility complex (MHC) class II molecule HLA-DR. nih.gov Additionally, it induces the expression of the chemokine receptor CCR7, which is essential for the migration of dendritic cells to lymph nodes where they can interact with T cells. nih.gov

The table below details the changes in surface marker expression on monocyte-derived dendritic cells following stimulation with 2-Propylthiazolo[4,5-c]quinolin-4-amine.

| Surface Marker | Function | Effect of 2-Propylthiazolo[4,5-c]quinolin-4-amine | Reference |

| CCR7 | Lymph node homing | Upregulation | nih.gov |

| CD86 | Co-stimulation of T cells | Upregulation | nih.gov |

| HLA-DR | Antigen presentation to CD4+ T cells | Upregulation | nih.gov |

Impact on Plasmacytoid Dendritic Cells (pDCs) and Myeloid Dendritic Cells (mDCs)

The differential effects of 2-Propylthiazolo[4,5-c]quinolin-4-amine on distinct dendritic cell subsets are of significant interest. Plasmacytoid dendritic cells are specialized in producing large quantities of type I interferons in response to viral infections, primarily through TLR7 and TLR9 signaling. nih.gov Myeloid dendritic cells (mDCs), on the other hand, are more proficient at antigen presentation and producing IL-12 to drive Th1 responses, with TLR8 being a key receptor in this subset.

Given that 2-Propylthiazolo[4,5-c]quinolin-4-amine is a potent TLR8 agonist, it is expected to have a more pronounced direct effect on myeloid dendritic cells. This is supported by the strong induction of IL-12p70 in monocyte-derived dendritic cells, which are a model for myeloid DCs. nih.gov The compound's ability to stimulate high levels of IL-12 production underscores its potential to strongly activate mDCs and promote cell-mediated immunity. nih.gov While its direct impact on pDCs is less characterized, the broader immunostimulatory environment it creates, including the induction of other cytokines, could indirectly influence pDC function.

Influence on Peripheral Blood Mononuclear Cells (PBMCs)

Peripheral blood mononuclear cells (PBMCs) are a critical component of the human immune system, comprising lymphocytes (T cells, B cells, and NK cells), monocytes, and dendritic cells. nih.gov These cells are readily isolated from peripheral blood and are frequently used in immunological studies to investigate the effects of various compounds on immune function. nih.gov

The compound 2-propylthiazolo[4,5-c]quinolin-4-amine, a member of the thiazoloquinoline class, exerts significant influence on PBMCs. As a Toll-like receptor 8 (TLR8) agonist, it stimulates these cells, leading to the production of various cytokines. researchgate.net This activation of PBMCs is a key initial step in the cascade of immune events that ultimately leads to the modulation of the adaptive immune response. The stimulation of PBMCs by TLR8 agonists like 2-propylthiazolo[4,5-c]quinolin-4-amine is known to induce the release of pro-inflammatory cytokines, which are crucial for directing the subsequent immune response. researchgate.netnih.gov

Modulation of Adaptive Immune Responses by 2-Propylthiazolo[4,5-c]quinolin-4-amine

The adaptive immune system, characterized by specificity and memory, provides long-lasting protection against pathogens. nih.govnih.gov It involves the coordinated action of T cells and B cells. nih.gov Certain compounds can modulate adaptive immunity by influencing the nature and magnitude of the response. 2-Propylthiazolo[4,5-c]quinolin-4-amine and related thiazoloquinolines are recognized for their potent ability to activate adaptive immune responses. researchgate.net This modulation is primarily achieved by influencing cytokine production, which in turn directs the differentiation and function of immune cells, particularly T helper cells. researchgate.net

A key aspect of the immunomodulatory activity of 2-propylthiazolo[4,5-c]quinolin-4-amine is its capacity to induce a robust production of T helper 1 (Th1)-polarizing cytokines. researchgate.net The differentiation of naive T helper cells into specific subsets, such as Th1 or Th2, determines the nature of the adaptive immune response. nih.gov A Th1-biased response is crucial for cell-mediated immunity against intracellular pathogens. nih.gov

Compounds of the 2-alkylthiazolo[4,5-c]quinolin-4-amine chemotype are potent inducers of cytokines that promote Th1 differentiation. researchgate.net The activation of TLR8 in immune cells, such as those found in PBMCs, leads to the production of key Th1-polarizing cytokines including Interleukin-12 (IL-12), Interleukin-18 (IL-18), and Interferon-gamma (IFN-γ). researchgate.net IL-12 is particularly critical for driving the differentiation of naive T cells into Th1 cells. nih.gov This enhancement of Th1-polarizing cytokines suggests a potential role for these compounds as adjuvants in vaccines where a strong cell-mediated immune response is desirable. researchgate.net

| Cytokine | Primary Function in Th1 Polarization |

| Interleukin-12 (IL-12) | A key cytokine that drives the differentiation of naive T helper cells into Th1 cells. nih.gov |

| Interleukin-18 (IL-18) | Works synergistically with IL-12 to promote IFN-γ production by Th1 cells. |

| Interferon-gamma (IFN-γ) | The hallmark cytokine of the Th1 response; it activates macrophages and other cell-mediated immune mechanisms. nih.gov |

Beyond its effects on cell-mediated immunity, 2-propylthiazolo[4,5-c]quinolin-4-amine and its analogs can also enhance humoral immunity, which is mediated by antibodies produced by B cells. This is often observed when the compound is used as a vaccine adjuvant. Research involving immunization with a model subunit antigen adjuvanted with a lead thiazoloquinoline compound demonstrated enhancements of antigen-specific antibody titers. researchgate.net This indicates that while the compound strongly promotes a Th1 response, it also supports the B-cell activation and antibody production necessary for a comprehensive adaptive immune response. The increased antibody levels contribute to more effective clearance of pathogens. researchgate.net

Therapeutic Potential and Applications of 2 Propylthiazolo 4,5 C Quinolin 4 Amine in Research

Role as a Vaccine Adjuvant

2-Propylthiazolo[4,5-c]quinolin-4-amine is recognized for its potential as a vaccine adjuvant, a substance that enhances the body's immune response to an antigen. nih.gov As a TLR8 agonist, it is particularly effective at inducing the production of T helper 1 (Th1)-polarizing cytokines, such as Interleukin-12 (IL-12), which are crucial for activating robust adaptive immune responses. nih.gov This Th1-biasing capability is of significant interest for developing vaccines against intracellular pathogens. nih.gov Research has demonstrated that thiazoloquinolines like 2-Propylthiazolo[4,5-c]quinolin-4-amine can enhance antigen-specific antibody titers, highlighting their value in augmenting vaccine efficacy. nih.govresearchgate.net

Utility in Neonatal Vaccine Development

A particularly promising application of 2-Propylthiazolo[4,5-c]quinolin-4-amine is in neonatal vaccinology. nih.gov The immune system of newborns is immature and often shows a hyporesponsiveness to traditional vaccines, characterized by a T-helper type 2 (Th2) skew. nih.govnih.gov TLR8 agonists are uniquely capable of activating neonatal antigen-presenting cells to produce Th1-polarizing cytokines, thereby overcoming this immunological hurdle. nih.gov

Studies have shown that CL075 can overcome the hyporesponsiveness of neonatal immune systems to acellular pertussis vaccines in mice. nih.gov Furthermore, research using nanoparticle encapsulation of this compound demonstrated strong immune responses in newborn mice and when tested with human cells, with outcomes comparable or superior to the live attenuated BCG vaccine. childrenshospital.orgharvard.edu This suggests that formulations containing 2-Propylthiazolo[4,5-c]quinolin-4-amine could lead to effective early-life immunization against severe infectious diseases. childrenshospital.orgharvard.edunih.gov

Table 1: Research Findings on 2-Propylthiazolo[4,5-c]quinolin-4-amine in Neonatal Vaccine Research

| Study Focus | Model System | Key Findings | Reference |

| Overcoming Hyporesponsiveness | Neonatal Mice | Adjuvantation with a TLR7/8 agonist drove a Th1/Th17 biased T-cell and IgG2c-skewed humoral response to an acellular pertussis vaccine. | nih.gov |

| Nanoparticle Adjuvant Formulation | Newborn Mice, Human Cells | Nanoparticle-encapsulated this compound induced immune responses as good as or better than the BCG vaccine. | childrenshospital.orgharvard.edu |

| Synergistic Adjuvant Delivery | Neonatal Mice, Human Cells | A combination of this compound and a STING agonist in separate nanocarriers drove robust Th1 bias and strong humoral responses to an influenza vaccine. | nih.gov |

| TLR8 Agonist Potential | In vitro (Human newborn cells) | TLR8 agonists like this compound are potent activators of neonatal antigen-presenting cells, inducing robust Th1-polarizing cytokines (TNF-α, IL-12). | nih.gov |

Conjugation Strategies for Targeted Adjuvant Delivery (e.g., Hyaluronic Acid Conjugates)

To enhance the delivery of 2-Propylthiazolo[4,5-c]quinolin-4-amine to lymph nodes and limit systemic exposure, which can cause inflammatory side effects, researchers have explored conjugation strategies. core.ac.uk One notable approach involves covalently linking the TLR7/8 agonist to hyaluronic acid (HA), a natural biopolymer that targets receptors like CD44, which are present on immune cells and in lymphoid tissues. core.ac.ukrsc.org

Interestingly, these HA-adjuvant conjugates were found to be immunologically "silent" in in vitro assays, showing a lack of immunostimulatory activity. core.ac.ukrsc.org However, when administered in vivo, they demonstrated potent adjuvant effects, suggesting that the active agonist is released or "unmasked" within the targeted lymph nodes. rsc.org This targeted delivery strategy allows for a focused immune stimulation where it is most needed, enhancing adjuvanticity while minimizing systemic toxicity. core.ac.ukrsc.org

Immunotherapeutic Applications in Cancer Research

The immunostimulatory properties of 2-Propylthiazolo[4,5-c]quinolin-4-amine are also being harnessed for cancer research. tandfonline.com By activating TLR8 and TLR7, the compound can stimulate both innate and adaptive immunity to recognize and attack tumor cells. nih.gov The activation of these receptors on immune cells within the tumor microenvironment can lead to the production of anti-tumor cytokines and the activation of cytotoxic cells. nih.govnih.gov

Immune Response Modification for Antitumor Activity

2-Propylthiazolo[4,5-c]quinolin-4-amine modifies the immune response against tumors primarily through the activation of antigen-presenting cells (APCs) like dendritic cells and monocytes. nih.gov As a potent TLR8 agonist, it stimulates these cells to produce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and IL-12. tandfonline.comaacrjournals.org This cytokine milieu promotes the development of a Th1-type immune response, which is critical for effective anti-tumor immunity.

Furthermore, the activation of APCs by 2-Propylthiazolo[4,5-c]quinolin-4-amine leads to the indirect activation of Natural Killer (NK) cells. tandfonline.com Activated NK cells have enhanced cytolytic activity and play a crucial role in host defense against tumors, particularly in preventing metastasis formation. tandfonline.com Studies comparing TLR agonists have shown that TLR8 agonists like this compound are particularly effective at promoting NK cell-dependent anti-tumor responses. nih.gov

Combination Therapies involving 2-Propylthiazolo[4,5-c]quinolin-4-amine as an Immunomodulator

To maximize the clinical potential of 2-Propylthiazolo[4,5-c]quinolin-4-amine, it is often investigated in combination with other cancer treatments. tandfonline.com Its ability to act as an immunomodulator makes it a suitable candidate for chemoimmunotherapy, where it can enhance the anti-tumor effects of conventional chemotherapeutic drugs. spandidos-publications.com

Patent literature describes therapeutic combinations of 2-Propylthiazolo[4,5-c]quinolin-4-amine with targeted therapies, such as antibodies directed against tumor antigens (e.g., Her-2 or EGFR). googleapis.com It has also been proposed for use in combination with Smac Mimetics (SMCs) and other agents that stimulate apoptotic or immune pathways. google.com Such combinations aim to attack the tumor through multiple mechanisms simultaneously—direct cell killing by chemotherapy or targeted agents, and a robust, adjuvant-stoked immune assault.

Table 2: Investigational Combination Therapies Involving 2-Propylthiazolo[4,5-c]quinolin-4-amine

| Combination Agent Class | Specific Example(s) | Therapeutic Rationale | Reference |

| Targeted Therapy | Antibodies against tumor antigens (Her-2, EGFR) | Combines targeted tumor cell inhibition with broad immune system activation. | googleapis.com |

| Chemotherapy | Docetaxel | Synergistic effects from immunomodulation and direct cytotoxicity. | spandidos-publications.com |

| Apoptosis/Immune Stimulators | Smac Mimetics (SMCs) | Enhances cancer cell death through multiple apoptotic and immune pathways. | google.com |

| Other Immunotherapies | Anti-CTLA4 antibodies, LIGHT (TNFSF14) | Combines different mechanisms of immune activation for a more potent anti-tumor response. | google.com |

Integration into Antibody-Drug Conjugates (ADCs)

A cutting-edge approach in cancer therapy involves the integration of 2-Propylthiazolo[4,5-c]quinolin-4-amine into antibody-drug conjugates (ADCs), often referred to as immune-stimulating antibody conjugates (ISACs) or antibody-adjuvant conjugates (AACs). google.comgoogle.comjustia.com In this strategy, the compound is not the primary cytotoxic agent but acts as an immunomodulatory payload.

The ADC consists of a monoclonal antibody that specifically targets a tumor-associated antigen, a chemical linker, and the 2-Propylthiazolo[4,5-c]quinolin-4-amine payload. google.comjustia.com This design allows for the targeted delivery of the TLR agonist directly to the tumor microenvironment. tandfonline.com Upon binding to the tumor cell, the conjugate is internalized, releasing the immunomodulatory agent to activate tumor-infiltrating immune cells. This localized immune activation can convert an immunologically "cold" tumor into a "hot" one, making it more susceptible to immune-mediated destruction while minimizing the systemic side effects associated with widespread immune activation. researchgate.net Various patents list 2-Propylthiazolo[4,5-c]quinolin-4-amine as a potential adjuvant moiety for such conjugates. google.comgoogle.comgoogle.com

Research Methodologies and Experimental Design in 2 Propylthiazolo 4,5 C Quinolin 4 Amine Studies

In Vitro Experimental Models

In vitro models are fundamental for dissecting the specific cellular and molecular pathways activated by 2-Propylthiazolo[4,5-c]quinolin-4-amine. These controlled laboratory settings allow for detailed analysis of its interaction with immune receptors and subsequent cellular responses.

Cell Line and Primary Cell Culture Stimulation Assays (e.g., PBMCs, Monocytes, Dendritic Cells)

To understand the effects of 2-Propylthiazolo[4,5-c]quinolin-4-amine on a more complex and physiologically relevant system, researchers utilize primary human immune cells. Peripheral blood mononuclear cells (PBMCs), which are a mixture of lymphocytes and monocytes, are isolated from whole blood. nih.govresearchgate.netnih.gov These cells can be stimulated directly, or specific cell populations like monocytes can be purified and cultured.

Furthermore, monocytes can be differentiated in vitro into dendritic cells (DCs), which are potent antigen-presenting cells crucial for initiating adaptive immune responses. aai.org Studies show that 2-Propylthiazolo[4,5-c]quinolin-4-amine efficiently stimulates cytokine production from monocytes and myeloid dendritic cells within human PBMC populations. invivogen.comaai.org This compound has been used to optimize the maturation of monocyte-derived DCs for potential therapeutic applications. invivogen.com

Cytokine and Chemokine Quantification Techniques (e.g., ELISA, Luminex)

A key consequence of TLR7 and TLR8 activation is the production and secretion of cytokines and chemokines, which are signaling molecules that orchestrate the immune response. Following the stimulation of primary cells or cell lines with 2-Propylthiazolo[4,5-c]quinolin-4-amine, the cell culture supernatant is collected to measure the levels of these secreted proteins.

The most common quantification technique is the Enzyme-Linked Immunosorbent Assay (ELISA), a highly specific and sensitive plate-based assay. researchgate.net Multiplex assays, such as the Luminex platform, allow for the simultaneous measurement of dozens of different cytokines from a single small sample. Research has shown that stimulation of human PBMCs with 2-Propylthiazolo[4,5-c]quinolin-4-amine induces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12), with a lesser induction of Interferon-alpha (IFN-α). invivogen.com This profile is characteristic of a Th1-polarizing immune response. aai.org

| Cell Type | Stimulus | Quantification Method | Key Cytokines Induced |

|---|---|---|---|

| Human PBMCs | 2-Propylthiazolo[4,5-c]quinolin-4-amine | ELISA / Multiplex | TNF-α, IL-12, IFN-α (minor) |

| Monocyte-Derived Dendritic Cells (moDCs) | 2-Propylthiazolo[4,5-c]quinolin-4-amine | ELISA | IL-12p70, TNF-α |

Flow Cytometry for Immune Cell Phenotyping and Activation Marker Analysis (e.g., CD69 upregulation)

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells in a heterogeneous population. In the context of 2-Propylthiazolo[4,5-c]quinolin-4-amine research, it is used to identify specific immune cell subsets (phenotyping) and to determine their activation state after stimulation.

Cells are stained with fluorescently-labeled antibodies that bind to specific cell surface proteins known as cluster of differentiation (CD) markers. After stimulation with a TLR agonist, immune cells upregulate certain surface markers, which serve as indicators of activation. nih.govnih.gov CD69 is a classic early activation marker expressed on various lymphocytes, including T cells and NK cells, shortly after stimulation. nih.govnih.govmedrxiv.org By using flow cytometry to quantify the percentage of cells expressing markers like CD69, researchers can assess the activating potential of the compound on different immune cell populations within PBMCs. nih.govnih.gov

In Vivo Preclinical Models

Animal Models for Immunization and Adjuvancy Studies (e.g., Rabbits)

An adjuvant is a substance that enhances the immune response to a co-administered antigen, a key component of effective vaccines. The potential of 2-Propylthiazolo[4,5-c]quinolin-4-amine as a vaccine adjuvant is often tested in animal models. Rabbits are one of the species used for such studies due to their robust immune system and larger size, which facilitates blood sampling. nih.govresearchgate.net

In a typical adjuvancy study, groups of animals are immunized with an antigen either alone or formulated with the adjuvant being tested. nih.gov The immune response is then monitored over time by collecting blood samples and measuring the antigen-specific antibody titers. Studies in rabbits have shown that 2-Propylthiazolo[4,5-c]quinolin-4-amine can activate an antigen-specific antibody response. nih.gov Interestingly, this research also highlighted species-specific differences in TLR function, noting that the compound appears to act through TLR8 in rabbits, as their TLR7 is non-functional. nih.gov While effective, the response was noted to be less potent than that induced by traditional adjuvants like aluminum salts or Freund's adjuvant. nih.gov

Evaluation of Systemic and Local Immune Responses in Preclinical Models

The preclinical assessment of 2-Propylthiazolo[4,5-c]quinolin-4-amine, also known as CL075, focuses on its capacity to modulate immune responses, a key feature of its function as a Toll-like receptor 8 (TLR8) agonist. invivogen.com Research in this area utilizes various in vitro and in vivo models to characterize both systemic and localized immune activation.

A primary area of investigation involves the compound's effect on dendritic cells (DCs), which are crucial for initiating adaptive immune responses. Studies have demonstrated that this compound is a potent stimulus for the differentiation and maturation of monocyte-derived DCs. acs.org When human monocytes are cultured with this compound, they differentiate into mature DCs characterized by the high expression of cell surface markers critical for T-cell activation. acs.org This includes a significant upregulation of co-stimulatory molecules like CD80 and CD86, the maturation marker CD83, and the ligand CD40L. acs.org The table below summarizes the comparative effect of this compound versus a standard alum adjuvant on the expression of these markers.

| Maturation Marker | Effect of this compound Stimulation | Comparative Effect of Alum Adjuvant |

|---|---|---|

| CD40L | Significant Increase | Weaker Effect |

| CD80 | Significant Increase | Weaker Effect |

| CD86 | Significant Increase | Weaker Effect |

| CD83 | Significant Increase | Weaker Effect |

The functional consequence of this DC maturation is an enhanced ability to stimulate T-lymphocyte proliferation. In co-culture experiments, DCs pre-conditioned with an antigen (HBsAg) and this compound demonstrated a superior capacity to induce the proliferation of both CD4+ and CD8+ T cells compared to DCs conditioned with the antigen and alum. acs.org

Furthermore, 2-Propylthiazolo[4,5-c]quinolin-4-amine and its analogues are recognized for their ability to induce a robust T helper 1 (Th1)-polarizing cytokine response. nih.govresearchgate.net In human peripheral blood mononuclear cells (PBMCs) and monocyte-derived DCs, this compound stimulation leads to the production of key Th1 cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and Interferon-gamma (IFN-γ). researchgate.netnih.gov This cytokine profile is critical for driving cellular immunity. The table below shows TNF-α induction in human newborn and adult monocyte-derived DCs (MoDCs) upon stimulation with this compound, demonstrating its activity across different age groups. fu-berlin.de

| Cell Type | Stimulant | TNF-α Production (pg/mL) |

|---|---|---|

| Newborn MoDCs | This compound (10 µM) | ~1000 |

| Adult MoDCs | This compound (10 µM) | ~3000 |

Data are approximate values derived from graphical representations in the source literature. fu-berlin.de

In vivo studies in animal models, such as rabbits, have shown that using a closely related analogue (C2-butyl thiazoloquinoline) as an adjuvant with a model subunit antigen leads to enhanced antigen-specific antibody titers, indicating a potentiation of the humoral immune response. nih.govresearchgate.netnih.gov This demonstrates the compound's ability to augment systemic immunity, a crucial function for a vaccine adjuvant.

Computational and Theoretical Approaches

Molecular docking simulations are employed to predict the binding conformation and affinity of ligands like 2-Propylthiazolo[4,5-c]quinolin-4-amine to their receptor targets. For this compound, the primary receptor is TLR8. Structural analyses have revealed that human TLR8 possesses two distinct binding sites for ligands, designated Site 1 and Site 2. invivogen.com Site 1 is a highly conserved pocket that binds nucleosides (like uridine) and small molecule synthetic agonists, including imidazoquinolines and thiazoloquinolines. invivogen.com The binding of an agonist to Site 1 is crucial for inducing the conformational changes that lead to receptor dimerization and subsequent signal transduction. invivogen.com

While specific docking studies detailing the precise interactions of 2-Propylthiazolo[4,5-c]quinolin-4-amine with TLR8 are not widely published, research on the broader class of imidazoquinoline agonists provides significant insight. nih.gov Computational studies involving homology modeling and molecular docking of the related TLR7/8 agonist R848 with a modeled human TLR8 homodimer have been performed. nih.gov These simulations identified that the ligand-binding site is located in the C-terminal region of the receptor. nih.gov The binding of small molecules like R848 occurs within a cavity on the TLR8 monomer surface, which is smaller than the binding site for larger ligands like single-stranded RNA (ssRNA). nih.gov The general mechanism involves the ligand occupying the uridine-binding pocket, which then facilitates the dimerization of the TLR8 ectodomains, a prerequisite for activating downstream signaling pathways. fu-berlin.de

Quantitative Structure-Activity Relationship (QSAR) modeling and Linear Discriminant Analysis (LDA) are computational techniques used to correlate the chemical structure of compounds with their biological activity. These methods have been applied to diverse heterocyclic scaffolds, including the thiazolo[4,5-c]quinoline chemotype, to understand the structural requirements for TLR7 and TLR8 agonism. acs.orgacs.org

A key finding from SAR studies on 2-alkylthiazolo[4,5-c]quinolin-4-amines is the influence of the alkyl chain length at the C2 position. nih.govnih.gov Compounds with methyl, ethyl, propyl (this compound), and butyl groups at this position exhibit comparable and potent TLR8-agonistic activity. nih.govresearchgate.net However, this activity diminishes sharply when the chain is extended to a pentyl group, and higher homologues are inactive. nih.govresearchgate.net This suggests an optimal size for the substituent fitting into the TLR8 binding pocket.

More advanced computational studies have utilized density functional theory-based quantum chemical calculations to determine the electronic properties, such as Mulliken partial charges, of these heterocyclic agonists. acs.org These calculated electronic descriptors were then used in Linear Discriminant Analyses. LDA is a statistical method that finds a linear combination of features that best separates two or more classes of objects or events. In this context, the analysis was used to classify compounds into three groups based on their activity profiles:

Group 0: Inactive compounds

Group 1: TLR8-specific agonists

Group 2: Dual TLR7/8-active compounds

The LDA successfully generated discriminant functions based on the calculated partial charges of atoms within the heterocyclic core structure. acs.org This confirmed that the electronic configuration and distribution of partial charges across the molecule are critical determinants of biological activity and selectivity for TLR7 versus TLR8. acs.orgacs.org This approach provides a predictive model to classify new analogues and guide the synthesis of compounds with a desired activity profile.

Transcriptomic analysis, which measures the expression levels of thousands of genes simultaneously, is a powerful tool for understanding the cellular response to a stimulus like 2-Propylthiazolo[4,5-c]quinolin-4-amine. While large-scale, publicly available transcriptomic datasets (e.g., RNA-seq or microarray) for this compound-stimulated cells are not readily found, mechanistic studies have identified key gene expression changes.

Research on human primary monocyte-derived macrophages (MDMs) has shown that TLR8 signaling initiated by agonists like this compound involves the adaptor protein TIRAP (Toll-interleukin 1 receptor domain-containing adaptor protein). nih.gov This signaling pathway leads to the activation of the transcription factor IRF5 (Interferon Regulatory Factor 5). The activation of IRF5 is crucial for the subsequent expression of specific cytokine genes. RT-qPCR analysis has demonstrated that stimulation of MDMs with this compound induces the expression of IRF5-dependent genes, notably IFNβ (Interferon-beta) and IL12A (Interleukin-12A). nih.gov The expression of TNF is also induced, though it is less affected by IRF5 silencing, suggesting regulation through other pathways like NF-κB as well. nih.gov These findings highlight that this compound selectively triggers specific transcriptional programs that are central to its Th1-polarizing adjuvant activity.

Future Directions and Research Gaps for 2 Propylthiazolo 4,5 C Quinolin 4 Amine

Deeper Elucidation of TLR8 Ligand Recognition Mechanisms

A fundamental gap in the current understanding of 2-Propylthiazolo[4,5-c]quinolin-4-amine lies in the precise molecular interactions that govern its binding to human TLR8. While it is known to be a potent TLR8 agonist, detailed structural data, such as a co-crystal structure with the TLR8 ectodomain, is lacking. smolecule.com

Future research should prioritize obtaining high-resolution crystal structures of the TLR8 receptor in complex with 2-Propylthiazolo[4,5-c]quinolin-4-amine. This would provide invaluable insights into the specific binding pocket and the key amino acid residues involved in the interaction. Studies on analogous compounds, such as furo[2,3-c]quinolines, have shown that ligand binding induces a significant reorganization of the TLR8 binding pocket. nih.gov Determining if similar conformational changes occur with thiazoloquinolines is crucial. Such structural information would illuminate the precise hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex, paving the way for rational, structure-based drug design. nih.gov

Development of Highly Selective and Potent 2-Propylthiazolo[4,5-c]quinolin-4-amine Analogues

While 2-Propylthiazolo[4,5-c]quinolin-4-amine is a potent TLR8 agonist, enhancing its selectivity and potency through medicinal chemistry is a key area for future development. Structure-activity relationship (SAR) studies have provided a foundational understanding of the chemical features required for activity in the 2-alkylthiazolo[4,5-c]quinolin-4-amine series. nih.gov

Research has demonstrated that modifications at specific positions on the thiazoloquinoline scaffold have a profound impact on biological activity. rsc.org

C2 Position: The length of the alkyl chain at the C2 position is a critical determinant of potency. Analogues with methyl, ethyl, propyl, and butyl groups at C2 exhibit comparable and potent TLR8-agonistic activity. nih.govresearchgate.net However, activity sharply decreases with a C2-pentyl group, and higher homologues are inactive. nih.govresearchgate.net This suggests an optimal size for the C2 substituent to fit within the TLR8 binding pocket. Interestingly, while the C2-propyl analogue is primarily a TLR8 agonist, the C2-butyl derivative also possesses substantial TLR7-agonistic activity, indicating that small structural changes can modulate receptor specificity. rsc.orgnih.govresearchgate.net Future work should focus on synthesizing novel analogues with branched or cyclic alkyl groups at the C2 position to explore steric tolerance and potentially fine-tune the TLR8/TLR7 selectivity profile. nih.gov

C4 Position: The primary amine at the C4 position appears essential for activity. Studies on related compounds have shown that alkylation or extensive modification of this group generally leads to a loss of agonistic function. nih.govnih.gov However, N-acyl analogues with short acyl groups have been shown to retain TLR8 activity, though with reduced water solubility. nih.gov

C8 Position: Modifications at the C8 position of the quinoline (B57606) ring have been shown to be poorly tolerated, with virtually all tested substitutions leading to a complete abrogation of agonistic activity. nih.gov

Future SAR studies should aim to build upon these findings by exploring a wider range of functional groups and substitution patterns, particularly focusing on isosteric replacements and bioisosteres that could enhance potency, selectivity, and pharmacokinetic properties.

| Compound (C2-substituent) | TLR8 EC50 (µM) | TLR7 EC50 (µM) | Notes on Activity |

|---|---|---|---|

| Methyl | ~1.5 | >10 | Potent and selective for TLR8. |

| Ethyl | ~1.4 | >10 | Comparable potency to the methyl analogue. |

| Propyl (CL075) | ~1.3 | >10 | Potent TLR8 agonist with good selectivity. |

| Butyl | ~1.0 | ~2.5 | Potent dual TLR8/TLR7 agonist. |

| Pentyl | ~10 | >10 | Significantly diminished TLR8 activity. |

| Hexyl | Inactive | Inactive | Loss of agonistic activity. |

Advanced Preclinical Evaluation for Specific Therapeutic Indications

The primary therapeutic rationale for developing TLR8 agonists like 2-Propylthiazolo[4,5-c]quinolin-4-amine is for cancer immunotherapy. aacrjournals.orgfirstwordpharma.com TLR8 activation on human myeloid dendritic cells, monocytes, and natural killer (NK) cells leads to the production of inflammatory cytokines and chemokines that orchestrate an anti-tumor immune response. firstwordpharma.comnih.gov Specifically, TLR8 activation can reverse the immune-suppressive functions of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which are major barriers to effective cancer immunotherapy. nih.govbmj.com

While the general mechanism is understood, advanced preclinical studies are needed for 2-Propylthiazolo[4,5-c]quinolin-4-amine itself. Future research should involve:

In Vivo Efficacy Studies: Evaluating the compound as a single agent and in combination with other cancer therapies, such as checkpoint inhibitors or standard chemotherapy, in relevant syngeneic and humanized mouse tumor models. aacrjournals.orgbmj.com

Pharmacodynamic and Biomarker Analysis: Identifying reliable biomarkers of TLR8 activation and anti-tumor response in vivo. This could include measuring cytokine profiles (e.g., TNF-α, IL-12) and assessing the activation status of immune cell populations within the tumor microenvironment. firstwordpharma.combmj.com

Exploration of Different Cancer Types: While initial studies with other TLR8 agonists have focused on indications like head and neck cancer and leukemia, the efficacy of 2-Propylthiazolo[4,5-c]quinolin-4-amine should be assessed across a broader range of solid and hematological malignancies. aacrjournals.orgnih.gov

Exploration of Novel Delivery Systems and Formulations for 2-Propylthiazolo[4,5-c]quinolin-4-amine

A significant hurdle for small molecule immunomodulators is achieving optimal delivery to the target site while minimizing systemic exposure and potential side effects. The inherent properties of 2-Propylthiazolo[4,5-c]quinolin-4-amine, such as its solubility and in vivo stability, may necessitate advanced formulation strategies. smolecule.com

Future research should explore various drug delivery systems:

Lipid-Based Formulations: Oil-in-water emulsions or liposomal formulations could enhance solubility and modify the pharmacokinetic profile of the compound. rsc.org

Polymer Conjugation: Attaching the molecule to polymers like polyethylene (B3416737) glycol (PEG) could improve its half-life and distribution.

Targeted Delivery: A particularly promising avenue is the development of immune-stimulating antibody conjugates (ISACs). bmj.com By linking 2-Propylthiazolo[4,5-c]quinolin-4-amine to a tumor-targeting monoclonal antibody, the immunostimulatory effect can be localized directly to the tumor microenvironment, enhancing efficacy and reducing systemic toxicity. bmj.com

Adjuvant Formulations: For its use as a vaccine adjuvant, formulating the compound with carriers like alum could enhance its presentation to antigen-presenting cells and improve the resulting immune response. rsc.org

Carrier Conjugation: Conjugating the molecule to carriers known to accumulate in endosomes, the site of TLR8 signaling, could enhance intracellular concentration and target engagement. nih.gov

Investigation into Potential Off-Target Effects and Safety Profiles in Advanced Models

A thorough understanding of the safety profile is paramount for any therapeutic candidate. While TLR8 agonists are generally considered to have a better safety profile for systemic administration compared to agonists of other TLRs, comprehensive safety evaluations are still required. nih.gov

Future investigations must include:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Propylthiazolo[4,5-c]quinolin-4-amine?

- The synthesis typically involves multi-step reactions, including cyclization, oxidation, and substitution. For example, thiazoloquinoline cores are often synthesized via cyclization of 3,4-diaminoquinoline derivatives with thioureas or thioamides. The 2-propyl group is introduced using alkylation reagents (e.g., alkyl halides) or through reductive amination . Purification frequently employs silica gel column chromatography with gradients of CHCl₃/MeOH (e.g., 100:1 to 8:1) . Yields range from 40–78%, depending on substituent complexity .

Q. How is structural characterization of 2-Propylthiazolo[4,5-c]quinolin-4-amine performed?

- Key techniques include:

- NMR spectroscopy : H and C NMR resolve aromatic protons (δ 7.2–8.4 ppm) and quaternary carbons (δ 120–170 ppm). For example, the 2-propyl group appears as a triplet (δ ~1.0 ppm) and multiplet (δ ~2.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., C₁₅H₁₆N₄S for 2-propyl derivatives) with mass accuracy <5 ppm .

- X-ray crystallography : Resolves solid-state conformation, though limited by solubility in many derivatives .

Q. What are the critical challenges in optimizing the synthesis of 2-substituted thiazoloquinolines?

- Challenges include:

- Regioselectivity : Competing reactions at the 2- vs. 4-position require careful control of reaction conditions (e.g., solvent polarity, temperature) .

- Purification : Polar byproducts necessitate gradient elution in chromatography .

- Functional group compatibility : Sensitive groups (e.g., amines) may require protection during halogenation or oxidation steps .

Advanced Research Questions

Q. How do structural modifications at the 2-position influence allosteric modulation of adenosine A₃ receptors?

- The 2-propyl group enhances hydrophobicity, promoting receptor binding via van der Waals interactions. Substitution with bulkier groups (e.g., adamantyl) increases positive allosteric modulation by stabilizing the active receptor conformation. Conversely, polar groups (e.g., tetrahydropyranyl) reduce efficacy due to steric clashes .

- Key data :

- 2-Cyclohexyl derivatives (e.g., LUF6000) enhance agonist efficacy by 45% in GTPγS binding assays .

- 2-Adamantyl derivatives show 2-fold higher Emax compared to unsubstituted analogues .

Q. What mechanistic insights explain contradictory data in TLR-8 agonism vs. adenosine receptor modulation?

- Thiazoloquinolines exhibit probe-dependent effects :

- TLR-8 agonism : Requires C2 alkyl chains (e.g., 3,3-dimethylbutyl) for hydrophobic interactions with the receptor’s leucine-rich repeat domain .

- A₃ receptor modulation : Depends on aromatic stacking (quinoline core) and allosteric pocket complementarity. For example, 2-propyl derivatives may lack the rigidity needed for TLR-8 binding but fit the A₃ receptor’s flexible pocket .

Q. How can researchers resolve discrepancies in functional assays (e.g., cAMP inhibition vs. calcium mobilization)?

- Functional bias arises from ligand-specific receptor conformations. For example:

- LUF6000 enhances cAMP inhibition but not calcium signaling due to preferential coupling to Gαi over Gαq .

- Experimental design : Compare multiple pathways (e.g., cAMP, ERK phosphorylation, β-arrestin recruitment) using pathway-specific inhibitors .

Q. What strategies improve aqueous solubility without compromising bioactivity?

- Approaches :

- Nitrogen insertion : Adding a pyridine ring (e.g., 2-(pyridin-4-yl)) increases polarity but may reduce A₃ receptor affinity .

- Prodrugs : Phosphonate or PEG-ylated derivatives enhance solubility while maintaining parent compound activity .

- Co-crystallization : Use cyclodextrins or sulfobutyl ethers for in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro